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Brevinin-1-OR7

Cat. No.: B1577892
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1-OR7 is a synthetic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, which is renowned for its broad-spectrum biological activities. This peptide is provided for research use only to further the study of novel therapeutic agents against antibiotic-resistant bacteria and cancer cell lines. As a characteristic member of its family, this compound is predicted to be a linear, cationic, and amphipathic peptide. It is expected to adopt a random coil structure in aqueous solutions but fold into an alpha-helical conformation in membrane-mimetic environments, a key feature for its interaction with cell membranes . The primary mechanism of action for peptides in this class involves electrostatic interactions between the positively charged peptide and the negatively charged surfaces of bacterial or cancer cell membranes . This can lead to membrane disruption and cell death through various models, such as the "carpet" or "toroidal-pore" mechanisms . Beyond its direct antimicrobial effects, some Brevinin-1 peptides have demonstrated significant anti-inflammatory activity, including the ability to neutralize bacterial lipopolysaccharide (LPS) and suppress the release of pro-inflammatory cytokines like TNF-α and IL-6 . Researchers are exploring the potential of this compound in several areas. Its investigation could contribute to the development of novel anti-infectives, particularly against multi-drug resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . Its selective toxicity toward cancer cells also makes it a candidate for anticancer agent research . Additionally, its role in immune modulation and anti-inflammatory pathways presents a promising avenue for studying infectious inflammation . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial, Antifungal

sequence

QLPFVAGVACEMCQCVYCAASKKC

Origin of Product

United States

Discovery, Isolation, and Characterization of Brevinin 1 Family Peptides

Historical Discovery of Brevinins

The Brevinin superfamily of antimicrobial peptides (AMPs) represents a significant and widespread group of defense molecules found in the skin secretions of ranid frogs. nih.gov The inaugural members of this family, Brevinin-1 (B586460) and Brevinin-2 (B1175259), were first discovered in 1992, having been isolated from the skin of the Japanese frog, Rana brevipoda porsa. researchgate.net These peptides were found to exhibit microbicidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.gov

Since their initial identification, approximately 350 different Brevinin peptides have been discovered. nih.gov This extensive family is categorized into two main sub-families: Brevinin-1 and Brevinin-2. nih.govfrontiersin.org Brevinin-1 peptides are typically shorter, consisting of approximately 24 amino acid residues, whereas Brevinin-2 peptides are longer, with around 33–34 residues. nih.govmdpi.com

Structurally, Brevinins are linear, cationic, and amphipathic molecules. nih.gov A hallmark feature of many Brevinin-1 peptides is the presence of a C-terminal cyclic heptapeptide (B1575542) domain known as the "Rana box". frontiersin.orgmdpi.commdpi.com This structure is formed by a disulfide bond between two cysteine residues, which is considered important for the peptide's biological activity. frontiersin.orgmdpi.com The amino acid sequences of Brevinins can be highly variable among different frog species, reflecting evolutionary adaptation. frontiersin.org However, the fundamental structural characteristics, such as cationicity and the propensity to form an amphipathic α-helical structure in a membrane-like environment, are largely conserved and crucial for their function. nih.govresearchgate.net

Property Brevinin-1 nih.govBrevinin-2 nih.gov
Year of Discovery 19921992
Source Organism Rana brevipoda porsaRana brevipoda porsa
Approximate Length 24 residues33-34 residues
Amino Acid Sequence FLPVLAGIAAKVVPALFCKITKKCGLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC
Key Feature C-terminal "Rana box"Longer peptide chain

Isolation Methodologies from Anuran Skin Secretions

The primary source for discovering novel Brevinins is the skin secretion of anuran amphibians. nih.gov These secretions, rich in a diverse array of bioactive peptides, are stored in specialized granular glands within the frog's skin and are released upon stimulation, serving as a chemical defense mechanism against predators and microorganisms. scielo.org.zatandfonline.com

Several methods are employed to induce the release of these peptides in a controlled manner that is non-harmful to the animal.

Mild Transdermal Electrical Stimulation : This is a common technique where a gentle electrical current is applied to the dorsal skin of the frog. mdpi.comnih.govplos.org This stimulation causes the contraction of myocytes surrounding the granular glands, leading to the discharge of their contents onto the skin's surface. scielo.org.za

Norepinephrine (B1679862) Administration : The injection or immersion of the frog in a solution containing norepinephrine can also stimulate the release of skin gland secretions. nih.gov

Once secreted, the peptide-rich substance is carefully collected. The standard procedure involves washing the secretions from the frog's skin with deionized water or a mild acidic solution, such as aqueous trifluoroacetic acid, which helps to preserve peptide integrity. tandfonline.comnih.govplos.org The resulting solution is then processed for preservation and concentration. This typically involves snap-freezing the collected secretion in liquid nitrogen, followed by lyophilization (freeze-drying). mdpi.com The lyophilized powder is a stable, crude extract that can be stored at low temperatures (e.g., -20°C) until it is ready for further purification and analysis. mdpi.com This approach allows for the collection of secretions in the field, with the frogs being released unharmed afterward. nih.gov

Step Method Purpose References
Stimulation Mild Transdermal Electrical StimulationInduce secretion from granular glands mdpi.comnih.govplos.org
Norepinephrine Injection/ImmersionInduce secretion from granular glands nih.gov
Collection Washing with deionized water or mild acidCollect the secreted peptides from the skin surface tandfonline.comnih.govplos.org
Preservation Lyophilization (Freeze-Drying)Remove water to create a stable, concentrated powder for storage mdpi.com

Purification Techniques for Brevinin-1 Peptides

The purification of specific Brevinin-1 peptides from the complex mixture of proteins and other molecules present in crude frog skin secretion is a multi-step process that relies heavily on chromatographic techniques. The goal is to isolate a single peptide to homogeneity for structural and functional characterization.

The initial step often involves a preliminary clean-up and fractionation of the lyophilized crude secretion. This can be achieved using solid-phase extraction with a cartridge, such as a Sep-Pak C18 cartridge. nih.gov This step separates the peptide components from other substances and provides a partially purified sample.

The primary and most crucial technique for separating individual peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . mdpi.comnih.gov

The partially purified extract is dissolved in an appropriate solvent and injected into the HPLC system.

Peptides are separated based on their hydrophobicity as they pass through a column packed with a nonpolar stationary phase (e.g., octadecylsilyl-silica, also known as C18, or butylsilyl, C4). frontiersin.orgnih.gov

A mobile phase, typically a gradient of increasing organic solvent concentration (like acetonitrile) in water with an ion-pairing agent (like trifluoroacetic acid), is used to elute the peptides from the column. frontiersin.org

Fractions are collected as they elute from the column, and the peptide content is monitored using UV absorbance. tandfonline.com

To achieve the high level of purity required for structural analysis (typically >95%), multiple rounds of RP-HPLC may be necessary, sometimes using columns with different selectivities (e.g., C18 followed by C4 or diphenylmethylsilyl-silica columns). frontiersin.orgnih.gov The purity of the final isolated peptide, such as Brevinin-1-OR7, is confirmed using analytical techniques, primarily Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry , which also provides the precise molecular weight of the peptide. frontiersin.orggoogle.com

Biosynthesis and Molecular Genetics of Brevinin 1 Peptides

Gene Identification and Cloning from Amphibian Skin Transcriptomes

The identification of genes encoding Brevinin-1 (B586460) peptides has been largely accomplished through the analysis of amphibian skin transcriptomes. vulcanchem.com Molecular cloning techniques, particularly "shotgun" cloning and 3'-Rapid Amplification of cDNA Ends (3'-RACE), have been instrumental in isolating and characterizing the cDNAs that encode the precursors of these peptides. mdpi.comnih.govmdpi.com

Researchers have successfully cloned cDNAs encoding Brevinin-1 precursors from the skin of numerous frog species, such as those from the Hylarana, Odorrana, and Rana genera. mdpi.comportlandpress.comnih.gov This process typically involves stimulating the frog to produce skin secretions, from which messenger RNA (mRNA) is extracted. ikiam.edu.ec This mRNA then serves as a template for synthesizing complementary DNA (cDNA).

The analysis of these cloned cDNAs reveals a conserved gene structure for Brevinin-1 precursors. The open reading frame (ORF) of a typical Brevinin-1 gene encodes a precursor protein with three distinct domains:

An N-terminal signal peptide sequence. frontiersin.orgportlandpress.com

An acidic spacer peptide region. vulcanchem.comportlandpress.com

The C-terminal mature Brevinin-1 peptide sequence. portlandpress.com

Phylogenetic analyses based on the precursor sequences have shown that brevinin peptides tend to cluster based on the genus of the source organism, indicating a co-evolution of these defense molecules with their host species. vulcanchem.com While the precursor regions, especially the signal peptide, are highly conserved, the mature peptide region shows significant sequence diversity, a result of accelerated evolution. frontiersin.orgvulcanchem.com This diversity leads to a wide array of Brevinin-1 peptides with varied antimicrobial properties.

Feature Description Source(s)
Cloning Method "Shotgun" cloning and 3'-RACE from skin secretion transcriptomes. mdpi.comnih.govikiam.edu.ec
Source Material mRNA extracted from amphibian skin secretions. ikiam.edu.ec
Gene Structure Encodes a precursor protein with a signal peptide, acidic spacer, and mature peptide. frontiersin.orgvulcanchem.comportlandpress.com
Evolution Accelerated evolution in the mature peptide region leads to high diversity. vulcanchem.com

Precursor Peptide Processing and Maturation

Once the Brevinin-1 gene is transcribed into mRNA and translated into a precursor peptide (preprobrevinin), it undergoes a series of post-translational modifications to become a mature, active peptide. portlandpress.comnih.gov

The initial precursor contains a signal peptide at the N-terminus, which directs the protein for secretion. This signal peptide is cleaved off, leaving a propeptide. The propeptide consists of the acidic spacer region followed by the mature peptide sequence. portlandpress.com

A crucial step in maturation is the excision of the mature peptide from the propeptide. This is accomplished by specific enzymes called propeptide convertases. These enzymes recognize and cleave at specific sites, which in the case of Brevinin-1 precursors is typically a dibasic amino acid pair, most commonly Lysyl-Arginine (-KR-). frontiersin.orgportlandpress.com This cleavage site is located immediately upstream of the N-terminus of the mature peptide sequence.

Following cleavage, the mature Brevinin-1 peptide undergoes further modification. A hallmark of most Brevinin-1 peptides is the presence of a C-terminal "Rana box," a heptapeptide (B1575542) ring formed by a disulfide bond between two cysteine residues. frontiersin.orgmdpi.commdpi.com This intramolecular disulfide bridge is essential for the peptide's structural integrity and biological activity. mdpi.com Some Brevinin-1 peptides may also undergo C-terminal amidation, another common post-translational modification that can enhance stability and potency. google.com

Table: Brevinin-1 Precursor Processing Steps

Step Description Key Molecular Features Source(s)
1. Translation The gene is translated into a prepropeptide. Contains N-terminal signal peptide, acidic spacer, and C-terminal mature peptide. portlandpress.comnih.gov
2. Signal Peptide Cleavage The signal peptide is removed. Results in the propeptide. portlandpress.com
3. Proteolytic Cleavage Propeptide convertases cleave the propeptide. Cleavage occurs at a dibasic site (e.g., -KR-). frontiersin.orgportlandpress.com
4. Disulfide Bond Formation An intramolecular disulfide bond forms the "Rana box". Connects two Cysteine residues at the C-terminus. frontiersin.orgmdpi.commdpi.com

| 5. (Optional) C-terminal Amidation | The C-terminus may be amidated. | -CONH2 group is added. | google.com |

Regulation of Brevinin Gene Expression

The expression of Brevinin-1 genes is not constant but is regulated by developmental stage and environmental factors, ensuring that these defense peptides are produced when most needed. nih.govbiologists.com

Studies on frogs like Rana sylvatica and Rana ornativentris have shown that the expression of brevinin genes is tightly linked to metamorphosis. nih.govbiologists.com The mRNA levels of these peptides are often low or undetectable in early tadpole stages but increase significantly during the later stages of metamorphosis, peaking at the metamorphic climax. nih.govbiologists.com This developmental regulation is believed to be controlled by thyroid hormones. researchgate.net

Environmental stress is another major factor influencing Brevinin-1 gene expression. In the wood frog Rana sylvatica, exposure to conditions such as dehydration and anoxia leads to a significant increase in brevinin-1SY mRNA levels in the skin. biologists.com Similarly, maintaining frogs in warmer environments that are more conducive to microbial growth can induce the synthesis of Brevinin-1 peptides. core.ac.uk This suggests that the frog's innate immune system can ramp up the production of these antimicrobial agents in response to environmental cues that signal an increased risk of infection. core.ac.uk While gene transcripts for some brevinins are found predominantly in the skin, they have also been detected at lower levels in other tissues like the small intestine and skeletal muscle. nih.gov

Table: Factors Regulating Brevinin-1 Gene Expression

Factor Effect on Expression Example Species Source(s)
Developmental Stage mRNA levels increase significantly during metamorphosis. Rana sylvatica, Rana ornativentris nih.govbiologists.comresearchgate.net
Environmental Stress (Dehydration) Increased mRNA levels in dorsal and ventral skin. Rana sylvatica biologists.com
Environmental Stress (Anoxia) Increased mRNA levels in ventral skin. Rana sylvatica biologists.com

| Environmental Temperature | Higher temperatures conducive to microbial growth induce synthesis. | Rana sylvatica | core.ac.uk |

Evolutionary Aspects and Biodiversity of Brevinin 1 Family

Phylogenetic Relationships within the Brevinin Superfamily

The Brevinin superfamily is broadly divided into two main families: Brevinin-1 (B586460), which are typically around 24 amino acids in length, and Brevinin-2 (B1175259), which are longer at about 33-34 residues. nih.gov All members of the Brevinin-1 family are characterized by a C-terminal disulfide-bridged heptapeptide (B1575542) ring, often referred to as the "Rana box" (Cys-(Xaa)₅-Cys). frontiersin.orgfrontiersin.org

Phylogenetic analyses, often using neighbor-joining methods based on amino acid sequences, have been instrumental in understanding the evolutionary relationships within this superfamily. nih.govnih.govcore.ac.uk These studies consistently show that peptides from closely related frog species cluster together, forming distinct clades. nih.govcore.ac.uk This suggests that the diversification of these peptides is a result of relatively recent gene duplication events that occurred after the divergence of the host species. nih.gov For example, phylogenetic trees constructed from the sequences of Brevinin-1 peptides from North American frogs show a clear separation between species assigned to the genera Rana and Lithobates. core.ac.uk

The precursor sequences of brevinin genes, which include a highly conserved signal peptide region and a more variable mature peptide region, are also used for phylogenetic analysis. nih.govvulcanchem.com The high conservation of the signal peptide across different brevinin variants indicates a strong evolutionary pressure to maintain the peptide's secretory pathway. vulcanchem.com The phylogenetic tree for Brevinin-1GHd and its homologs, for instance, shows a high degree of affinity among peptides from Hylarana latouchii, Hylarana guentheri, and Hoplobatrachus rugulosus, supporting a close evolutionary relationship between these species. frontiersin.orgnih.gov

Table 1: Selected Brevinin-1 Peptides and Their Source Organisms This table illustrates the distribution of various Brevinin-1 peptides across different frog species, highlighting the biodiversity within the family.

Peptide NameSource Organism
Brevinin-1Rana brevipoda porsa
Brevinin-1-OR7Odorrana rotodora
Brevinin-1Ea/EbRana esculenta
Brevinin-1SYRana sylvatica
Brevinin-1ScRana sphenocephala
Brevinin-1PaRana pipiens
Brevinin-1PLcRana palustris
Brevinin-1GHdHoplobatrachus rugulosus

Diversification and Conservation of Brevinin-1 Sequences across Species

The Brevinin-1 family exhibits a high degree of sequence diversity, a characteristic feature of antimicrobial peptides that are locked in an evolutionary arms race with pathogens. frontiersin.org The molecular variation within the family is so extensive that a peptide from one species rarely has an identical amino acid sequence in another, even among closely related species. frontiersin.org

This pattern of conserved structural elements combined with high sequence hypervariability elsewhere is a hallmark of the Brevinin-1 family. biologists.com The conservation of the "Rana box" and key residues like Ala⁹ suggests their fundamental importance for the peptide's antimicrobial function, likely related to membrane interaction. nih.govbiologists.com In contrast, the extensive diversification in other parts of the peptide allows for adaptation to a wide and changing spectrum of microbial threats. biologists.com

Table 2: Amino Acid Sequence Comparison of Representative Brevinin-1 Peptides This interactive table highlights the conserved residues (bolded) and the significant sequence diversification among different Brevinin-1 family members.

PeptideAmino Acid SequenceLength
Brevinin-1F L P V L A G I A A K V V P A L F C K I T K K C 24
Brevinin-1SYF L P V V A G L A A K V L P S I I C A V T K K C 24
Brevinin-1EaF L P L L A G L A A N F L P K I F C K I T R K C 24
Brevinin-1ScF G P F L A G L A A K V V P A I F C V V T K K C 24
Brevinin-1PaF L P A I A G V A A K V L P V V F C K I T K K C 24

Evolutionary Drivers of Peptide Variation and Functional Divergence

The remarkable diversity observed in the Brevinin-1 family is driven by several key evolutionary mechanisms. Gene duplication is a fundamental process, creating multiple copies of ancestral brevinin genes within the genomes of individual frogs. core.ac.uk This genetic redundancy allows one copy to maintain its original function while the other copies are free to accumulate mutations. nih.gov

This accumulation of mutations is not random; it is heavily influenced by positive selection, also known as diversifying selection. frontiersin.orgdiva-portal.org This evolutionary pressure favors the generation of novel peptide variants, which is advantageous for the host in its ongoing battle against pathogens. frontiersin.org Functionally divergent AMPs can more effectively combat newly emerging microbes or pathogens that have developed resistance to older peptides. frontiersin.org Evidence for strong positive selection has been found acting specifically on the region of the gene that codes for the mature peptide, while the signal peptide region remains under purifying selection to conserve its function. diva-portal.org

This rapid evolution leads to functional divergence, where different brevinin peptides, even within the same species, can have varied antimicrobial spectra and potency. biologists.com The diversity in sequences, driven by the host-pathogen arms race, likely reflects adaptations to the specific microbial communities present in the different ecological niches that various frog species inhabit. vulcanchem.combiologists.com The result is a large and varied arsenal (B13267) of peptide weapons, minimizing the chance of microorganisms developing resistance to any single peptide and ensuring the robustness of the frog's innate chemical defense system. imrpress.comdiva-portal.org

Mechanisms of Action of Brevinin 1 Or7 and Analogs at the Cellular and Molecular Levels

Membrane Interaction and Disruption

The principal mechanism by which Brevinin-1 (B586460) peptides and their analogs kill microorganisms is through the physical disruption of the cell membrane's integrity. mdpi.comresearchgate.netmdpi.com This process involves a series of steps, beginning with electrostatic attraction and culminating in membrane permeabilization and the leakage of essential cellular components. mdpi.comnih.gov

Brevinin-1 peptides and their analogs are highly effective at permeating the cell membranes of a broad range of microorganisms. imrpress.commdpi.com This membrane-disrupting capability is considered their primary bactericidal mechanism. mdpi.com Studies on various brevinin analogs, such as Brevinin-1OS and its derivatives, have demonstrated their ability to permeabilize both the outer and inner membranes of Gram-negative bacteria like E. coli. mdpi.com

The process of permeabilization has been visualized through advanced microscopy techniques. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) studies on bacteria treated with brevinin analogs show significant morphological changes. mdpi.commdpi.com For instance, treatment of E. coli and Methicillin-resistant Staphylococcus aureus (MRSA) with Brevinin-1OS and its analogs resulted in the destruction of the bacterial membranes, detachment of the outer and inner membranes in E. coli, and a general loss of structural integrity. mdpi.com

The ability of these peptides to permeabilize membranes is often assessed using fluorescent dyes. Assays using N-Phenyl-1-naphthylamine (NPN) and SYTOX Green confirm that brevinin peptides disrupt membrane integrity. researchgate.netfrontiersin.orgmdpi.com NPN assays show the permeabilization of the outer membrane, while SYTOX Green, which can only enter cells with compromised cytoplasmic membranes, is used to demonstrate inner membrane permeabilization. frontiersin.orgbiorxiv.org Studies on Brevinin-1pl and its analogs confirmed their ability to affect membrane stability in all bacteria tested. nih.govfrontiersin.org Similarly, flow cytometry analysis using propidium (B1200493) iodide (PI) on S. aureus and E. faecalis treated with Brevinin-1BW showed significant membrane damage. mdpi.com

It is believed that the peptides act through various models, such as the "barrel-stave," "carpet," or "toroidal pore" models, where the peptides aggregate and insert into the lipid bilayer, forming pores or channels that disrupt the membrane's barrier function. mdpi.comresearchgate.net

Table 1: Effects of Brevinin-1 Analogs on Bacterial Membrane Permeability

Peptide Target Organism Assay/Method Observation Reference(s)
Brevinin-1OS & analogs (OSd, OSe, OSf) E. coli Outer Membrane (OM) Permeability Assay Permeabilized the OM at 1x, 2x, and 4x MIC. mdpi.com
Brevinin-1OS & analogs (OSd, OSe, OSf) E. coli, MRSA Transmission Electron Microscopy (TEM) Caused dramatic destruction of bacterial membranes, detachment of outer and inner membranes. mdpi.com
Brevinin-1pl & analogs MRSA, K. pneumoniae SYTOX Green Assay Affected membrane stability in all bacteria tested. nih.govfrontiersin.org
B1A (Brevinin-1 analog) S. aureus Membrane Permeabilisation Assay Thoroughly disrupted the cell membrane at 2x MIC. mdpi.com
Brevinin-1BW S. aureus, E. faecalis Flow Cytometry (Propidium Iodide) Caused membrane damage in 52.2% of S. aureus and 43.6% of E. faecalis at 1x MIC. mdpi.com

The initial step in the antimicrobial action of Brevinin-1 peptides is the electrostatic attraction between the cationic peptide and the anionic components of microbial cell membranes. nih.govmdpi.com Bacterial membranes are rich in negatively charged molecules such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria, which provides a selective target for these positively charged peptides. nih.govnih.gov

This electrostatic interaction is crucial for concentrating the peptides at the membrane surface before their insertion into the lipid bilayer. mdpi.com The net positive charge of brevinins, conferred by basic amino acid residues like lysine (B10760008) (Lys) and arginine (Arg), is essential for this initial binding. nih.govnih.gov Studies have shown a strong correlation between the positive charge of an AMP and its biological activity, as it mediates the electrostatic interactions that lead to membrane disruption. nih.govmdpi.com For example, modifications to Brevinin-1pl that altered its charge density were central to its interaction with microbial membranes. nih.gov Similarly, the cationic amino acids in Brevinin-1 peptides are considered responsible for their function. mdpi.com

Following the initial electrostatic adsorption, hydrophobic interactions between the nonpolar face of the amphipathic peptide helix and the lipid acyl chains of the membrane facilitate the peptide's insertion into and perturbation of the bilayer. nih.govresearchgate.net The ability of a Brevinin-1GHd analog to bind to LPS has been demonstrated, underscoring the importance of both electrostatic and hydrophobic interactions in its mechanism. frontiersin.org

Once bound and inserted into the microbial membrane, Brevinin-1 analogs can disrupt the transmembrane potential (ΔΨm), a critical component of the cell's energy and metabolic processes. nih.govnih.gov The formation of pores or ion channels by the peptides allows for the uncontrolled flux of ions across the membrane, leading to depolarization. nih.gov

A study on Brevinin-2R, a peptide with strong homology to other brevinins, demonstrated that it causes a decrease in the mitochondrial membrane potential in tumor cells, a mechanism likely shared in its action against microbes. nih.gov Another study on a Brevinin-1 analog, 5R, showed that it disrupted the membrane potential in both MRSA and S. pyogenes. nih.gov Similarly, the peptide Bac8c, an analog of a bovine host defense peptide, was shown to induce disturbances in the membrane potential of Candida albicans, indicating this is a common mechanism for membrane-active AMPs. nih.gov The loss of membrane potential disrupts essential cellular functions, including ATP synthesis, and contributes significantly to cell death. nih.govnih.gov

The culmination of membrane permeabilization and disruption of membrane potential is the leakage of intracellular contents. mdpi.commdpi.com The pores and defects created in the membrane by brevinin peptides allow for the uncontrolled efflux of ions, metabolites, and even larger molecules like proteins and nucleic acids from the cytoplasm. mdpi.com

Transmission electron microscopy of bacteria treated with Brevinin-1OS and its analogs has provided visual evidence of this phenomenon, showing cells with significant release of their cytoplasmic contents. mdpi.com In some cases, the cytoplasm was observed to be almost completely released. mdpi.com Furthermore, studies on the analog Brevinin-1RL1 confirmed that its action on tumor cells leads to cell rupture and the release of cytoplasmic components, a process confirmed by detecting the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH). mdpi.comiiitd.edu.in This loss of essential molecules and the inability to maintain osmotic balance ultimately leads to rapid cell death. mdpi.com

Effects on Membrane Potential

Intracellular Target Modulation

While membrane disruption is the most widely accepted mechanism of action for Brevinin-1 peptides, some evidence suggests that they may also exert their effects by translocating across the cell membrane and interacting with intracellular targets. imrpress.commdpi.comfrontiersin.org This dual-action model, targeting both the membrane and internal components, would make it more difficult for bacteria to develop resistance. mdpi.com

Once inside the cell, antimicrobial peptides can interfere with a variety of essential cellular processes. imrpress.com Potential intracellular targets include nucleic acids (DNA and RNA) and proteins involved in synthesis, replication, and metabolic pathways. mdpi.combiorxiv.org

Interaction with Lysosomal Compartment

While direct studies on Brevinin-1-OR7's interaction with the lysosomal compartment are not currently available, research on related brevinin peptides, such as Brevinin-2R, indicates a potential mechanism involving lysosomal pathways. nih.gov Brevinin-2R has been shown to interact with the lysosomal compartment, leading to lysosomal damage and the subsequent leakage of cathepsins into the cytosol. nih.gov This process can trigger cell death pathways. nih.gov The initial interaction is likely facilitated by the peptide's cationic nature, which promotes binding to the negatively charged lysosomal membrane. This interaction can lead to membrane permeabilization and the release of lysosomal enzymes, initiating a cascade of events that contribute to cellular demise. This lysosomal-mitochondrial death pathway suggests that some brevinins can induce cell death through mechanisms that may involve autophagy-like processes. nih.gov

Effects on Mitochondrial Membrane Potential and ATP Levels

A key aspect of the mechanism of action for several brevinin peptides involves their impact on mitochondrial function. Treatment of cells with brevinin peptides, such as Brevinin-2R and Brevinin-1RL1, has been observed to cause a decrease in the mitochondrial membrane potential (ΔΨm). nih.govmdpi.com The mitochondrial membrane potential is a critical component for ATP synthesis, and its dissipation is a hallmark of mitochondrial dysfunction and a key event in the intrinsic pathway of apoptosis. mdpi.com

The loss of mitochondrial membrane potential is often accompanied by a reduction in cellular ATP levels. nih.gov For instance, treatment with Brevinin-2R leads to a decrease in total ATP, which is a direct consequence of impaired mitochondrial function. nih.gov The fluorescent probe JC-1 is commonly used to measure mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. mdpi.com However, in apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. mdpi.com Studies on Brevinin-1RL1 have demonstrated a shift from red to green fluorescence upon treatment, indicating a loss of mitochondrial membrane potential. mdpi.com

Table 1: Effects of Brevinin Analogs on Mitochondrial Parameters

PeptideEffect on Mitochondrial Membrane Potential (ΔΨm)Effect on Cellular ATP LevelsCell Line
Brevinin-2RDecrease nih.govDecrease nih.govVarious tumor cell lines nih.gov
Brevinin-1RL1Decrease mdpi.comNot explicitly stated, but implied by ΔΨm loss mdpi.comHCT116, A549 mdpi.com
Brevilin ADecrease dovepress.comNot explicitly stated, but implied by ΔΨm loss dovepress.comU87 glioblastoma cells dovepress.com

Specific Signaling Pathway Interactions (e.g., MAPK signaling pathway)

Brevinin peptides and their analogs can also exert their effects by modulating specific intracellular signaling pathways. A notable example is the interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis.

Research on the analog Brevinin-1GHd has shown that it can suppress the release of pro-inflammatory mediators by inactivating the MAPK signaling pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. frontiersin.orgnih.govresearchgate.net LPS stimulation typically leads to the phosphorylation and activation of key MAPK components, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase). frontiersin.org However, in the presence of Brevinin-1GHd, the phosphorylation of these proteins is significantly reduced in a concentration-dependent manner. frontiersin.org This inhibitory effect on the MAPK pathway highlights the immunomodulatory potential of brevinin peptides, suggesting that their mechanism of action extends beyond direct membrane disruption.

The interaction of AMPs with signaling molecules like High Mobility Group Box 1 (HMGB-1) can also influence inflammatory responses. openbiochemistryjournal.com HMGB-1 can activate the NF-κB and MAPK pathways, and the ability of certain AMPs to interact with HMGB-1 suggests another layer of immunomodulatory activity. openbiochemistryjournal.com

Table 2: Interaction of Brevinin-1GHd with the MAPK Signaling Pathway

Target ProteinEffect of Brevinin-1GHd on LPS-induced PhosphorylationCell Line
p-JNK/JNKReduction frontiersin.orgRAW 264.7 frontiersin.org
p-ERK/ERKReduction frontiersin.orgRAW 264.7 frontiersin.org
p-p38/p38Reduction frontiersin.orgRAW 264.7 frontiersin.org

Structure Activity Relationship Sar Studies and Rational Peptide Design

Influence of Charge and Hydrophobicity on Activity

The net positive charge and hydrophobicity of Brevinin-1 (B586460) peptides are critical determinants of their antimicrobial and hemolytic activities. researchgate.net Generally, an increased net charge enhances the initial electrostatic attraction between the cationic peptide and the negatively charged bacterial membranes, which is a prerequisite for membrane disruption. mdpi.com However, an excessively high net charge can also lead to increased hemolytic activity, highlighting the need for a balanced charge. researchgate.net

Hydrophobicity, on the other hand, governs the peptide's ability to insert into and disrupt the lipid bilayer of the cell membrane. mdpi.com An optimal level of hydrophobicity is crucial for potent antimicrobial action. Studies on Brevinin-1 analogs have shown that increasing hydrophobicity can enhance antimicrobial efficacy, but it is also strongly correlated with increased hemolytic activity. researchgate.netnih.gov Therefore, a delicate balance between charge and hydrophobicity is essential for designing peptides with high antimicrobial potency and low toxicity to host cells. researchgate.netmdpi.com

Table 1: Influence of Charge and Hydrophobicity on Brevinin-1 Analogs

Peptide Analog Net Charge Mean Hydrophobicity (H) Antimicrobial Activity (MIC against E. coli) Hemolytic Activity (HC50)
Brevinin-1 Analog 1 +3 0.55 >100 µM >100 µM
Brevinin-1 Analog 2 +4 0.60 50 µM 80 µM
Brevinin-1 Analog 3 +5 0.65 25 µM 40 µM
Brevinin-1 Analog 4 +6 0.70 12.5 µM 20 µM

Data is illustrative and based on general findings in the literature. MIC (Minimal Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. HC50 is the concentration of a peptide causing 50% hemolysis of red blood cells.

Role of Amphiphilicity and Helicity

Amphiphilicity, the spatial separation of hydrophobic and hydrophilic residues, is a key feature of many α-helical antimicrobial peptides, including Brevinins. researchgate.net In a membrane-mimetic environment, Brevinin-1 peptides adopt an amphipathic α-helical structure, which is crucial for their membrane-disrupting activity. nih.gov This structure allows the hydrophobic face of the helix to interact with the lipid core of the membrane, while the hydrophilic face, often bearing cationic residues, interacts with the phospholipid head groups and water. researchgate.netnih.gov

The degree of helicity, or the α-helical content of the peptide, is influenced by the amino acid sequence and the surrounding environment. d-nb.info A higher α-helicity is often associated with stronger antimicrobial and hemolytic activities. mdpi.com However, studies have shown that it is the amphipathic nature, rather than just the helicity itself, that is more critical for biological activity. nih.govresearchgate.net Disrupting the helicity, for instance by introducing D-amino acids, can lead to a significant reduction in both antimicrobial and hemolytic effects, further underscoring the importance of this structural feature. d-nb.info

Impact of Peptide Length and Amino Acid Composition

The length of the peptide chain and its specific amino acid composition significantly influence the activity of Brevinin-1 peptides. researchgate.net Brevinin-1 peptides are typically around 24 amino acids long. mdpi.comresearchgate.net Truncation of the peptide can have varied effects. For instance, deletion of amino acids from the N-terminus of Brevinin-1E was found to dramatically reduce hemolytic activity while largely maintaining antimicrobial potency. nih.gov However, other studies have shown that shorter peptide analogs may exhibit reduced antimicrobial activity, indicating that a certain length is necessary to span the bacterial membrane or to form a stable active conformation. researchgate.net

Significance of the C-terminal Disulfide Loop and Acyclic Variants

A characteristic feature of many Brevinin-1 peptides is the "Rana box," a C-terminal heptapeptide (B1575542) loop formed by a disulfide bridge between two cysteine residues. mdpi.comfrontiersin.org This disulfide loop was initially thought to be essential for antimicrobial activity. However, subsequent research has shown that this is not always the case. nih.gov

Studies on acyclic variants, where the cysteine residues are replaced (e.g., with serine) or the disulfide bond is reduced and alkylated, have provided valuable insights. mdpi.com In some instances, the linearization of the peptide did not significantly compromise antimicrobial activity but led to a marked decrease in hemolytic activity. mdpi.comnih.gov For example, an acyclic analog of brevinin-1BYa, created by substituting cysteine with serine, showed a significant reduction in hemolytic activity while retaining high potency against Gram-positive bacteria. mdpi.com The C-terminal loop contributes to the peptide's hydrophobicity and helps to stabilize the α-helical structure in a membrane-like environment. nih.gov While not always essential for killing bacteria, its modification represents a viable strategy for reducing toxicity. nih.gov

Site-Directed Mutagenesis and Amino Acid Substitutions (e.g., Arginine, Lysine (B10760008), Histidine)

Site-directed mutagenesis allows for precise modifications of the peptide sequence to probe the function of individual amino acids. missouristate.edumissouristate.edu Substituting specific residues can fine-tune the peptide's properties.

Arginine: Replacing other residues with arginine often enhances antimicrobial activity due to the guanidinium (B1211019) group's ability to form strong hydrogen bonds with phosphate (B84403) groups on bacterial membranes. However, arginine substitutions can also increase hemolytic activity. frontiersin.orgnih.gov

Lysine: Lysine substitutions can also increase the net positive charge, but their effect on activity can differ from arginine. In one study, a lysine substitution in a brevinin-1pl analog led to reduced hemolytic activity. frontiersin.org

Histidine: The imidazole (B134444) side chain of histidine has a pKa near neutral pH, making its charge state sensitive to the local environment. Histidine substitutions have been shown to confer potent antifungal activity and, in some cases, lower hemolytic activity, suggesting a role in improving selectivity. frontiersin.orgnih.gov

These substitutions highlight how targeted changes can modulate the balance between antimicrobial efficacy and cytotoxicity. frontiersin.orgnih.gov

Table 2: Effects of Amino Acid Substitutions on Brevinin-1pl Analogs

Peptide Substitution Key Finding
brevinin-1pl-2R Arginine substitution Enhanced activity against Gram-positive bacteria, but also increased hemolytic activity. nih.gov
brevinin-1pl-6K Lysine substitution Reduced hemolytic activity. frontiersin.org
brevinin-1pl-3H Histidine substitution Potent antifungal activity with reduced hemolysis, indicating improved selectivity. frontiersin.orgnih.gov

Data is based on findings from specific studies on brevinin-1pl and its analogs.

Strategies for Enhancing Selectivity and Activity

The primary goal in designing new antimicrobial peptides is to maximize their activity against pathogens while minimizing their toxicity towards host cells. Several strategies have been developed based on SAR studies of Brevinin-1 peptides:

Optimizing the Hydrophobicity/Charge Ratio: As discussed, a key strategy is to find an optimal balance between hydrophobicity and net positive charge to create peptides that are potent against bacteria but have low hemolytic activity. researchgate.netmdpi.com

Amino Acid Substitutions: Strategic replacement of amino acids, such as using histidine to enhance antifungal activity or lysine to reduce hemolysis, can improve the therapeutic index of the peptide. frontiersin.orgnih.gov

N-terminal Truncation: As demonstrated with Brevinin-1E, removing a few amino acids from the N-terminus can be an effective way to decrease hemolytic activity without a major loss of antimicrobial power. nih.gov

Modification of the Rana Box: Creating acyclic variants by replacing the cysteine residues can decouple potent antimicrobial activity from high hemolytic toxicity. mdpi.com

These strategies often involve a multi-parameter optimization, as changes in one property (e.g., charge) can influence others (e.g., helicity and hydrophobicity). researchgate.net

Molecular Hybridization Strategies

Molecular hybridization involves combining structural or functional domains from different peptides to create a new molecule with enhanced or novel properties. This strategy has been applied to antimicrobial peptides to improve their activity, spectrum, or stability. For Brevinin-1 peptides, this could involve fusing the active domain of a Brevinin with a sequence from another peptide family known for low toxicity or a different mechanism of action. While specific examples focusing solely on Brevinin-1-OR7 are not detailed in the provided context, the general principle involves leveraging the potent antimicrobial core of the brevinin while mitigating its toxicity by incorporating elements from other peptides. For instance, creating hybrid peptides is a known strategy for tuning the function of bioactive peptides.

Synthetic Biology and Biotechnological Approaches for Brevinin 1 Peptide Production

Chemical Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis)

Solid-Phase Peptide Synthesis (SPPS) is the most common and well-established chemical method for producing Brevinin-1 (B586460) peptides and their analogs. bachem.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used approach in SPPS. nih.gov

The general workflow for synthesizing a Brevinin-1 peptide using Fmoc-based SPPS involves several key steps:

Resin Activation: The process begins with a solid support, such as Wang resin, preloaded with the C-terminal amino acid of the peptide sequence.

Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a base, commonly piperidine (B6355638) in dimethylformamide (DMF).

Coupling: The next protected amino acid in the sequence is activated using coupling reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) and then added to the deprotected N-terminus of the growing peptide chain.

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. bachem.com

Cleavage and Deprotection: Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, often containing trifluoroacetic acid (TFA).

Purification and Analysis: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry. mdpi.com

A critical step for many Brevinin-1 peptides, which contain a conserved disulfide bridge forming a "Rana box" domain, is the oxidation of the two cysteine residues to form the cyclic structure. mdpi.comnih.gov This is often achieved post-synthesis and cleavage through methods like air oxidation or treatment with dimethyl sulfoxide (B87167) (DMSO).

For example, the synthesis of Brevinin-1GHd was accomplished using a standard Fmoc chemical method, followed by purification via HPLC. researchgate.netfrontiersin.org Similarly, various analogs of Brevinin-1 peptides have been successfully synthesized using SPPS to investigate their structure-activity relationships. mdpi.comtums.ac.ir

Table 1: Key Reagents and Steps in Solid-Phase Peptide Synthesis of Brevinin Peptides

StepReagent/ProcessPurposeCitation
Solid Support Wang resin or similar polystyrene-based resinsProvides an insoluble anchor for the growing peptide chain.
Protecting Group Fmoc (9-fluorenylmethoxycarbonyl)Protects the N-terminus of the amino acid during coupling.
Deprotection Reagent Piperidine in DMFRemoves the Fmoc group to allow for the next coupling reaction.
Coupling Reagents HBTU, DIEAActivate the incoming amino acid for efficient peptide bond formation.
Cleavage Cocktail Trifluoroacetic acid (TFA) basedCleaves the completed peptide from the resin and removes side-chain protecting groups.
Oxidation Dimethyl sulfoxide (DMSO) or air oxidationFacilitates the formation of the disulfide bridge in the Rana box domain.
Purification Reverse-Phase HPLCSeparates the desired peptide from impurities. mdpi.com
Analysis Mass Spectrometry (e.g., MALDI-TOF)Confirms the molecular weight and identity of the synthesized peptide.

Recombinant Production Systems

While chemical synthesis is effective for producing small to moderate quantities of peptides, recombinant DNA technology offers a more cost-effective solution for large-scale production. nih.gov This approach involves introducing the gene encoding the desired peptide into a host organism, which then produces the peptide.

E. coli is a commonly used prokaryotic host for recombinant peptide production due to its rapid growth and well-understood genetics. nih.gov However, the inherent antimicrobial nature of Brevinin-1 peptides can be toxic to the host cells. To overcome this, a fusion protein strategy is often employed. nih.gov In this strategy, the Brevinin-1 peptide is expressed as part of a larger, non-toxic fusion protein. The thioredoxin (Trx) fusion system is one such example that has been used for the expression of antimicrobial peptides. nih.gov After expression, the fusion protein is purified, and the Brevinin-1 peptide is cleaved from the fusion partner.

While information specific to the recombinant production of Brevinin-1-OR7 is limited, the general principles applied to other Brevinin family members would be applicable. The process typically involves:

Gene Synthesis and Cloning: The DNA sequence encoding this compound is synthesized and cloned into an expression vector, often with a fusion tag.

Transformation: The expression vector is introduced into a suitable host, such as E. coli.

Induction of Expression: The host cells are cultured, and peptide expression is induced.

Purification: The cells are harvested, and the fusion protein is purified.

Cleavage: The this compound peptide is cleaved from the fusion tag.

Final Purification: The released peptide is further purified to homogeneity.

Recombinant production systems offer the potential for high-yield, economical production of Brevinin-1 peptides, which is crucial for advancing their study and potential clinical development. uni-ulm.de

Peptide Engineering and Analog Generation

Peptide engineering is a powerful strategy to enhance the therapeutic potential of natural peptides like this compound. researchgate.netfrontiersin.org By systematically modifying the amino acid sequence, researchers can create analogs with improved antimicrobial activity, reduced toxicity, and enhanced stability. nih.govfrontiersin.org The goal is often to optimize the balance between key physicochemical properties such as cationicity, hydrophobicity, and amphipathicity. researchgate.net

Key strategies in the engineering of Brevinin-1 analogs include:

Amino Acid Substitution: Replacing specific amino acids to alter the peptide's properties. For instance, substituting lysine (B10760008) residues with arginine can impact antimicrobial efficacy. frontiersin.orgfrontiersin.org Introducing tryptophan can enhance membrane interaction due to its indole (B1671886) side chain. mdpi.comnih.gov The use of D-amino acids instead of their natural L-counterparts can increase resistance to proteolytic degradation. nih.gov

Modifying Hydrophobicity and Cationicity: The antimicrobial activity of Brevinin-1 peptides is closely linked to their hydrophobicity and net positive charge. nih.gov Engineering efforts often focus on finding the optimal balance to maximize bacterial membrane disruption while minimizing lysis of host cells (hemolytic activity). researchgate.netnih.gov

Altering Secondary Structure: Brevinin-1 peptides typically form an amphipathic α-helical structure in a membrane-like environment. nih.gov Modifications that affect this helical content can significantly influence biological activity. researchgate.net For example, removing a proline residue, which can introduce a kink, may lead to a more stable α-helix. mdpi.com

Design of Shortened Analogs

A common approach in peptide engineering is the design of shortened analogs. mdpi.com The rationale is to identify the minimal sequence responsible for the desired biological activity, which can lead to reduced manufacturing costs and potentially lower toxicity.

For Brevinin-1 peptides, studies have explored the effects of truncating the N-terminal region. mdpi.comnih.gov The N-terminus of Brevinin-1 peptides is typically hydrophobic and contributes to the formation of the α-helical structure necessary for membrane insertion. researchgate.net However, the C-terminal "Rana box" is also crucial for membrane targeting. mdpi.com Designing shortened analogs involves a careful analysis of the structure-activity relationship to retain the essential features for antimicrobial action while removing non-essential residues. nih.gov

Functionalization of Nanostructures with Peptides

A more recent and innovative approach involves the functionalization of nanostructures with antimicrobial peptides like Brevinins. nih.gov Attaching these peptides to nanoparticles can significantly enhance their antimicrobial activity. nih.gov This strategy can lead to the development of advanced bionanomaterials with potent antimicrobial properties. While specific examples of this compound being used for this purpose are not detailed in the provided context, the principle has been demonstrated with other peptides, suggesting a promising future direction for Brevinin research. nih.gov

Table 2: Examples of Engineered Brevinin-1 Analogs and Their Modifications

Parent PeptideAnalogModification StrategyObserved OutcomeCitation
Brevinin-1OSOSd, OSe, OSfN-terminal modifications, including amino acid substitutions (e.g., Val to Trp) and removal of Proline.Enhanced antimicrobial activity and improved therapeutic index. mdpi.com
Brevinin-1LTe5RSubstitution of L-amino acids with D-enantiomers and Lysine-to-Arginine substitution.Enhanced selectivity and effectiveness against MRSA, good stability in saline and serum. nih.gov
Brevinin-1plBrevinin-1pl-2R, Brevinin-1pl-5R, Brevinin-1pl-6K, Brevinin-1pl-3HSystematic substitution with Arginine, Lysine, and Histidine.Varied effects on antimicrobial spectrum and hemolytic activity, with some analogs showing improved selectivity. frontiersin.orgfrontiersin.org
B1AMultiple analogsIntroduction of Lysine and Tryptophan residues to the N-terminus.Explored the concept of hydrophobicity saturation in relation to antimicrobial activity. nih.gov

Advanced Research Methodologies for Brevinin 1 Or7 and Analog Study

Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the conformational characteristics of peptides, which are often linked to their biological activity.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a vital analytical technique for the rapid determination of the secondary structure of peptides in various environments. nih.gov This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides, providing a spectrum that is characteristic of its secondary structural elements like α-helices, β-sheets, and random coils. researchgate.net

In the study of Brevinin-1 (B586460) family peptides, CD spectroscopy reveals significant conformational flexibility. Typically, in an aqueous environment, such as a 10 mM ammonium (B1175870) acetate (B1210297) (NH₄AC) buffer, these peptides exhibit a random coil structure. nih.govportlandpress.com This is characterized by a CD spectrum with a single strong negative band around 200 nm. However, when introduced into a membrane-mimicking environment, such as solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS), a dramatic conformational change is observed. mdpi.comnih.gov

For instance, studies on the analog Brevinin-1GHd in a 50% TFE solution showed the adoption of a distinct α-helical structure. nih.govportlandpress.com This is identified by a characteristic CD spectrum featuring a positive band near 195 nm and two negative bands at approximately 208 nm and 222 nm. google.comtums.ac.ir Similarly, Brevinin-1OS was found to possess 94.61% α-helicity in a 50% TFE solution. mdpi.com This induced helicity is believed to be crucial for the peptide's ability to interact with and disrupt bacterial membranes. The stability of this helical structure can also be assessed under varying conditions, such as temperature, with studies on Brevinin-1GHd showing high thermal stability up to 90°C. nih.gov

Table 1: Secondary Structure Analysis of Brevinin-1 Analogs by CD Spectroscopy

PeptideEnvironmentPredominant Secondary StructureCharacteristic CD Signal
Brevinin-1 Family Peptides Aqueous Solution (e.g., NH₄AC buffer)Random CoilNegative band ~200 nm
Brevinin-1GHd 50% TFE in 10 mM NH₄ACα-HelixNegative bands at 208 nm and 222 nm
Brevinin-1OS 50% TFE in 10 mM NH₄ACα-Helix (94.61% content)Typical α-helical spectra
Brevinin-1HL Membrane-mimetic solventsα-HelixCanonical α-helical conformation

Microscopic Techniques

Visualizing the direct impact of peptides on bacterial cells is crucial for understanding their bactericidal mechanism. Electron microscopy techniques offer high-resolution images of these interactions.

Scanning Electron Microscopy (SEM) for Morphological Changes

Scanning Electron Microscopy (SEM) is employed to observe the surface topography and morphological changes of bacterial cells upon treatment with antimicrobial peptides. In studies involving analogs like Brevinin-1OS, SEM reveals significant damage to the bacterial cell envelope. mdpi.com Untreated bacteria, such as Escherichia coli and Methicillin-resistant Staphylococcus aureus (MRSA), typically display smooth and intact surfaces. However, after exposure to the peptide, the cell surfaces become irregular and wrinkled, with evidence of fragmentation and the formation of blisters or bubbles. mdpi.com These alterations are clear indicators of the peptide's disruptive interaction with the outer cell structure.

Transmission Electron Microscopy (TEM) for Ultrastructural Changes

Transmission Electron Microscopy (TEM) provides a more detailed view of the internal, ultrastructural changes within the bacteria. TEM analysis of bacteria treated with Brevinin-1OS and its derivatives shows severe damage to the cell membrane and internal components. mdpi.com While untreated cells maintain a dense and well-defined internal structure, peptide-treated cells exhibit dramatic alterations. TEM micrographs reveal the corruption of the bacterial membrane, leading to an uneven reduction and leakage of the intracellular contents. mdpi.com This visualization confirms that the peptide's mode of action involves catastrophic damage to the cell envelope, leading to cell death.

Table 2: Microscopic Observations of Bacterial Cells Treated with Brevinin-1 Analogs

Microscopic TechniqueBacterial StrainObservation on Untreated CellsFindings on Peptide-Treated Cells
SEM E. coli, MRSASmooth, intact cell surfaceIrregular, wrinkled surface; cell fragmentation; blistering
TEM E. coli, MRSAIntact membrane; dense, uniform cytoplasmMembrane corruption; uneven intracellular density; leakage of cytoplasmic contents

Biochemical and Biophysical Assays

To quantify the peptide's effect on membrane integrity, specific biochemical and biophysical assays are utilized. These assays provide functional data that complements the visual evidence from microscopy.

Membrane Permeability Assays (e.g., SYTOX Green, DiBAC₄(3))

Membrane permeability assays are fundamental to confirming that an antimicrobial peptide's mechanism involves membrane disruption. The SYTOX Green assay is a widely used method for this purpose. tums.ac.ir SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of healthy bacterial cells. However, when the membrane is compromised by a peptide like Brevinin-1, the dye enters the cell, binds to nucleic acids, and emits a strong fluorescent signal.

Studies on Brevinin-1 analogs, such as Brevinin-1pl and Brevinin-1LTe, have utilized the SYTOX Green assay to demonstrate their membrane-disrupting capabilities. nih.govgoogle.comtums.ac.ir An increase in fluorescence intensity directly correlates with the degree of membrane permeabilization. This effect is often concentration-dependent, confirming that the peptides disrupt membrane integrity, which is a key step in their bactericidal action. nih.gov The rapid increase in fluorescence observed in these assays indicates that membrane permeabilization is an early and critical event in the killing process. mdpi.com

Table 3: Findings from SYTOX Green Membrane Permeability Assay with Brevinin-1 Analogs

Peptide AnalogTarget BacteriaAssay PrincipleResult
Brevinin-1pl MRSA, K. pneumoniaeSYTOX Green influx upon membrane damageIncreased fluorescence, confirming membrane permeabilization. nih.govgoogle.com
Brevinin-1LTe S. aureusSYTOX Green staining of compromised cellsIncreased fluorescence indicates peptide-induced membrane damage. tums.ac.ir
Brevinin-1OS E. coliN-phenyl-1-naphthylamine (NPN) uptake assayIncreased fluorescence demonstrates permeabilization of the outer membrane. mdpi.com

Time-Kill Kinetics

Time-kill kinetics assays are crucial for determining the rate at which an antimicrobial agent kills a specific microorganism. nih.govfrontiersin.org This assay provides valuable insights into the bactericidal or bacteriostatic nature of a compound. A thorough search for studies conducting time-kill kinetic assays specifically with Brevinin-1-OR7 did not yield any specific experimental results or data tables. However, studies on other brevinin-1 peptides, such as brevinin-1pl and its analogs, have utilized this methodology to assess their bactericidal rates against various bacteria. nih.govfrontiersin.org

Biofilm Activity Assays

Biofilm activity assays are essential for evaluating the efficacy of an antimicrobial peptide in preventing the formation of or eradicating established biofilms, which are communities of microorganisms adhered to a surface. These assays are critical as biofilms are notoriously resistant to conventional antibiotics. No specific data from biofilm activity assays for this compound could be located. In contrast, research on other brevinin-1 peptides, like Brevinin-1BW and brevinin-1OS, demonstrates their potent abilities to both inhibit biofilm formation and eradicate mature biofilms of various bacterial strains. mdpi.commdpi.comresearchgate.net

Cell Proliferation/Viability Assays (e.g., MTT, CCK-8)

Cell proliferation and viability assays, such as the MTT and CCK-8 assays, are used to assess the cytotoxic effects of a compound on cells, determining its potential as a therapeutic agent and its safety profile. There is no available data from MTT or CCK-8 assays conducted specifically on this compound. These assays have been extensively used for other brevinin-1 peptides, for instance, to evaluate the anti-proliferative effects of brevinin-1pl and its analogs on various cancer cell lines and to determine their cytotoxicity against normal cells. frontiersin.orgnih.govfrontiersin.org

LPS Binding Assays

Lipopolysaccharide (LPS) binding assays are important for antimicrobial peptides, as LPS is a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. The ability of a peptide to bind and neutralize LPS is a significant therapeutic attribute. No studies detailing LPS binding assays for this compound were found. However, the ability to bind to LPS has been demonstrated for other brevinin peptides, such as Brevinin-1BW, indicating a potential mechanism for its antibacterial and anti-inflammatory activities. mdpi.com

Computational and Bioinformatic Approaches

Sequence Alignment and Homology (e.g., BLAST, ClustalW)

Phylogenetic Tree Construction (e.g., Neighbor-Joining Method)

Phylogenetic analysis is essential for understanding the evolutionary context of Brevinin peptides. By comparing the amino acid sequences of different family members, researchers can infer their evolutionary relationships, which often correlate with functional similarities or divergences.

The Neighbor-Joining (NJ) method is a widely used distance-based algorithm for constructing phylogenetic trees. nih.govtenderisthebyte.comnih.gov The principle of this method is to find pairs of operational taxonomic units (OTUs), or neighbors, that minimize the total branch length at each stage of clustering, starting from a star-like tree. nih.gov This method is computationally fast and efficient for creating a hypothesis of evolutionary relationships. nih.govtenderisthebyte.com

In a study on the related peptide Brevinin-1GHd, identified from the skin of the frog Hoplobatrachus rugulosus, researchers constructed a phylogenetic tree using the Neighbor-Joining method with the MEGA X software package. nih.gov This analysis involved aligning the precursor sequence of Brevinin-1GHd with other Brevinin-1 family peptides found through BLAST searches. nih.gov The resulting phylogenetic tree showed a high degree of affinity between Brevinin-1GHd and peptides from Hylarana latouchii and Hylarana guentheri, supporting a close species relationship. nih.govresearchgate.net This type of analysis helps to classify new peptides within the vast Brevinin family and provides a framework for studying the evolution of their functional properties. nih.gov

Table 1: Phylogenetic Analysis of Brevinin-1GHd and Related Peptides

Feature Description Reference
Method Neighbor-Joining nih.gov
Software MEGA X package nih.gov
Input Data Amino acid sequences of Brevinin-1 family peptides nih.gov

| Key Finding | High affinity (97% bootstrapping value) among Brevinin-1GHd (H. rugulosus), Brevinin-1HL (H. latouchii), and Brevinin-1GHa (H. guentheri), indicating a close evolutionary relationship. | nih.gov |

Secondary and Tertiary Structure Prediction (e.g., trRosettaX-Single, PyMOL, HeliQuest)

Understanding the three-dimensional structure of this compound is paramount, as its antimicrobial function is intrinsically linked to its spatial conformation, particularly its ability to form an amphipathic α-helix.

trRosettaX-Single

trRosettaX-Single is a powerful, deep learning-based algorithm for predicting protein structure from a single amino acid sequence, without the need for multiple sequence alignments (MSAs). researchgate.netnih.govbiorxiv.org This makes it particularly valuable for studying novel, orphan, or designed peptides like AMP analogs for which extensive homologous sequences may not be available. nih.govoup.com The algorithm works by using a transformer protein language model to predict inter-residue geometries (distances and orientations), which are then used to build a 3D model through energy minimization. nih.govresearchgate.net

In the analysis of Brevinin-1GHd, its secondary structure was simulated using trRosettaX-Single. nih.govfrontiersin.org The prediction revealed that the peptide is composed of two α-helices, located near the N-terminus (Ala4-Leu12) and the C-terminus (Ala15-Ser19), with these helical segments accounting for 58.3% of the total structure. nih.govfrontiersin.org

PyMOL

PyMOL is a widely used molecular visualization system that allows for the high-quality 3D rendering of complex biological macromolecules. researchgate.netreading.ac.uk It is not a prediction tool itself but is used to visualize, analyze, and create figures of the structural models generated by predictors like trRosettaX-Single or determined experimentally. acs.orgnih.govnih.gov For instance, the predicted 3D model of Brevinin-1GHd generated by trRosettaX-Single was visualized using PyMOL to illustrate its helical structure. nih.govfrontiersin.org PyMOL can also be used to generate images of electrostatic surfaces, helping to visualize the distribution of charged residues on the peptide's surface, which is critical for its interaction with microbial membranes. researchgate.net

HeliQuest

HeliQuest is a web server specifically designed to analyze and screen protein sequences for their potential to form α-helices and to quantify the physicochemical properties of these helices. researchgate.netoup.com It generates a helical wheel diagram, which is a 2D projection of the amino acid residues down the axis of the helix. nih.govresearchgate.net This visualization is crucial for assessing the amphipathicity of the helix—the segregation of hydrophobic and polar residues on opposite faces of the helix. mdpi.comnih.gov Key parameters calculated by HeliQuest include hydrophobicity (), the hydrophobic moment (<µH>), and net charge, which are critical determinants of an AMP's activity and selectivity. oup.combiorxiv.orgnih.gov

Table 2: Physicochemical Properties of Brevinin-1pl and Analogs Predicted by HeliQuest

Peptide Sequence Net Charge Hydrophobicity (H) Hydrophobic Moment (μH)
Brevinin-1pl FLPILAGLAKVVPKIFCKISKKC +5 0.658 0.449
Brevinin-1pl-2R FR PILAGLAKVVPKIFCKISKKC +6 0.589 0.457
Brevinin-1pl-5R FLPIR AGLAKVVPKIFCKISKKC +6 0.593 0.490
Brevinin-1pl-6K FLPILK GLAKVVPKIFCKISKKC +6 0.589 0.490
Brevinin-1pl-3H FLH ILAGLAKVVPKIFCKISKKC +5 0.605 0.448

Data sourced from a study on engineering Brevinin-1pl, where substitutions were made to enhance antimicrobial and anticancer efficacy. nih.gov

Future Research Directions and Unanswered Questions Regarding Brevinin 1 Or7

Deeper Elucidation of Mechanism of Action Specificity

The precise mechanisms by which brevinin-1 (B586460) peptides, including Brevinin-1-OR7, exert their antimicrobial effects are not fully understood. It is generally accepted that these cationic and amphipathic peptides interact with and disrupt microbial cell membranes. imrpress.comnih.gov However, the specificity of this interaction and the exact nature of the membrane disruption warrant further investigation.

Future research should focus on:

Lipid Bilayer Interactions: Investigating the specific lipid compositions of microbial membranes that this compound preferentially targets. This could explain its spectrum of activity against different Gram-positive and Gram-negative bacteria. mdpi.com

Pore Formation vs. Carpet Model: Determining whether this compound functions by forming discrete pores in the membrane (barrel-stave model) or by causing widespread membrane destabilization (carpet-like model). nih.gov Advanced imaging techniques, such as atomic force microscopy and solid-state NMR, could provide crucial insights.

Intracellular Targets: Exploring the possibility of intracellular targets for this compound. While membrane disruption is a primary mechanism for many AMPs, some can translocate into the cytoplasm and interfere with essential cellular processes. imrpress.com

Exploration of Undiscovered Biological Activities

The known biological activities of the brevinin family extend beyond direct antimicrobial action, encompassing anti-cancer and insulin-releasing properties. frontiersin.orgfrontiersin.org However, the full range of this compound's biological functions is likely yet to be discovered.

Future research avenues include:

Antiviral and Antifungal Activity: Systematically screening this compound against a broad range of viral and fungal pathogens. While some brevinins have shown such activities, the specific capabilities of this compound are unknown. nih.gov

Immunomodulatory Effects: Investigating the potential of this compound to modulate the host immune response. Some AMPs can influence cytokine production, inflammation, and wound healing. frontiersin.orgnih.gov A recent study on Brevinin-1GHd, another member of the Brevinin-1 family, demonstrated its ability to neutralize LPS and exhibit anti-inflammatory effects. frontiersin.orgresearchgate.net

Anti-cancer Potential: Evaluating the cytotoxic effects of this compound against various cancer cell lines. The altered membrane properties of cancer cells, such as increased negative charge, can make them susceptible to cationic AMPs. nih.govfrontiersin.org

Development of this compound as a Research Tool in Biological Systems

The specific interactions of this compound with biological membranes could be harnessed to develop it as a valuable research tool.

Potential applications include:

Membrane Probes: Fluorescently labeling this compound to create probes for studying membrane dynamics, lipid domain organization, and membrane potential in both prokaryotic and eukaryotic cells.

Studying Membrane Permeabilization: Utilizing this compound to induce controlled membrane permeabilization in experimental systems, allowing for the study of cellular responses to membrane stress and the delivery of membrane-impermeable molecules.

Integration of Omics Approaches for Comprehensive Understanding

To gain a holistic view of this compound's effects, future research should integrate various "omics" technologies. mdpi.com

This could involve:

Transcriptomics: Analyzing changes in gene expression in microorganisms and host cells upon exposure to this compound to identify the cellular pathways affected.

Proteomics: Studying alterations in the proteome to understand the functional consequences of this compound treatment at the protein level.

Lipidomics: Characterizing changes in the lipid composition of membranes to gain further insight into the peptide's mechanism of action.

These high-throughput approaches can reveal novel targets and pathways, providing a more comprehensive understanding of the peptide's biological impact. frontiersin.orgmdpi.com

Study of In Vivo Biological Roles (beyond clinical application)

Beyond its potential as a therapeutic agent, understanding the natural biological roles of this compound in its native amphibian host, Odorrana rotodora, is crucial. imrpress.combiorxiv.org

Research in this area should aim to answer:

Ecological Significance: What is the role of this compound in the frog's defense against cutaneous microbial pathogens in its natural environment?

Synergistic Effects: Does this compound act synergistically with other peptides present in the frog's skin secretion to provide a broad and potent defense? imrpress.com

Regulation of Expression: What are the environmental or physiological cues that regulate the expression and secretion of this compound in the frog?

By exploring these fundamental biological questions, we can gain a more complete appreciation of the evolutionary and ecological significance of this fascinating antimicrobial peptide.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the secondary structure of Brevinin-1-OR7, and how can reproducibility be ensured?

  • Answer : Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are primary methods for analyzing secondary structures like α-helices or β-sheets. To ensure reproducibility:

  • Standardize solvent conditions (e.g., pH, temperature) across trials.
  • Include triplicate measurements to account for instrumental variability.
  • Reference calibration curves using known peptides (e.g., melittin for α-helix quantification) .
    • Data Table :
TechniqueKey ParametersAdvantagesLimitations
CD SpectroscopyWavelength (190–260 nm), Mean Residual EllipticityRapid analysis, minimal sample prepLimited resolution for complex mixtures
NMRChemical shift (ppm), NOE signalsAtomic-level resolutionRequires high peptide purity and concentration

Q. How can researchers design in vitro assays to evaluate this compound’s antimicrobial efficacy while minimizing false positives?

  • Answer : Use a tiered approach:

Initial Screening : Broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-negative/-positive bacteria .

Confirmation : Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

Controls : Include polymyxin B (positive control) and solvent-only samples (negative control) to rule out solvent interference .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s cytotoxicity profiles across mammalian cell lines?

  • Answer : Contradictions often arise from variability in experimental conditions. Mitigate by:

  • Meta-Analysis : Aggregate data from studies using consistent cell lines (e.g., HEK293 vs. RAW264.7) and normalize results to cell viability baselines .
  • Dose-Response Refinement : Test narrower concentration ranges (e.g., 1–50 µM instead of 1–100 µM) to identify thresholds for therapeutic windows .
    • Data Table :
StudyCell LineIC₅₀ (µM)Hemolytic Activity (HC₅₀)Key Contradiction
A (2023)HEK2932540Low cytotoxicity in renal cells
B (2024)RAW264.71215High cytotoxicity in macrophages

Q. How can molecular dynamics (MD) simulations optimize the design of this compound analogs with enhanced membrane selectivity?

  • Answer :

  • Modeling Framework : Use GROMACS or AMBER to simulate peptide-lipid bilayer interactions. Focus on parameters like hydrophobic mismatch and electrostatic potential gradients .
  • Validation : Compare simulation-predicted binding energies with experimental surface plasmon resonance (SPR) data. Discrepancies >10% warrant force-field recalibration .
    • Methodological Checklist :
  • Use POPC/POPG lipid bilayers to mimic bacterial membranes.
  • Apply periodic boundary conditions to avoid edge artifacts.
  • Run simulations ≥200 ns to capture equilibrium behavior .

Methodological Guidance for Data Interpretation

Q. What criteria should guide the selection of in vivo models for studying this compound’s immunomodulatory effects?

  • Answer : Apply the FINER framework :

  • Feasible : Use murine models (e.g., BALB/c mice) for cost-effective sepsis induction.
  • Novel : Compare wild-type vs. TLR4-knockout models to isolate Toll-like receptor pathways.
  • Ethical : Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample-size justification .

Q. How should researchers address variability in peptide stability assays under physiological conditions?

  • Answer :

  • Experimental Design : Incubate this compound in simulated body fluid (SBF) at 37°C and analyze degradation via MALDI-TOF at 0, 6, 12, and 24-hour intervals.
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify time-dependent degradation trends. Report % remaining intact peptide ± SEM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.